molecular formula C2H16N4O6Pt B568179 azane;carbonic acid;platinum CAS No. 123439-82-7

azane;carbonic acid;platinum

Cat. No.: B568179
CAS No.: 123439-82-7
M. Wt: 387.256
InChI Key: AGUMVCVDCJQCIQ-UHFFFAOYSA-N
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Description

azane;carbonic acid;platinum is a coordination compound with the chemical formula Pt(NH₃)₄₂. It is a platinum-based compound where the platinum ion is coordinated with four ammonia molecules and two hydrogen carbonate ions. This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of azane;carbonic acid;platinum typically involves the reaction of a platinum precursor with ammonia and hydrogen carbonate. One common method is to start with ammonium chloroplatinate(IV), which is reacted with oxalic acid, strong ammonia water, and calcium acetate in a series of steps. The final product is crystallized and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced crystallization techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

azane;carbonic acid;platinum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

    Reduction: It can be reduced to form lower oxidation state platinum compounds.

    Substitution: The ammonia ligands can be substituted with other ligands, such as chloride or nitrate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand substitution reactions often involve the use of chloride or nitrate salts under controlled pH conditions.

Major Products Formed

    Oxidation: Higher oxidation state platinum compounds.

    Reduction: Lower oxidation state platinum compounds.

    Substitution: Platinum complexes with different ligands, such as [Pt(NH₃)₄]Cl₂ or Pt(NH₃)₄₂.

Scientific Research Applications

azane;carbonic acid;platinum has several scientific research applications:

Mechanism of Action

The mechanism of action of azane;carbonic acid;platinum involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA binding and inhibition of DNA replication, which is crucial for its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Tetraammineplatinum(II) chloride: [Pt(NH₃)₄]Cl₂

    Tetraammineplatinum(II) nitrate: Pt(NH₃)₄₂

    Tetraammineplatinum(II) hydroxide: Pt(NH₃)₄₂

    Tetraammineplatinum(II) acetate: Pt(NH₃)₄₂

Uniqueness

azane;carbonic acid;platinum is unique due to its hydrogen carbonate ligands, which provide distinct chemical properties and reactivity compared to other tetraammineplatinum(II) compounds. Its ability to undergo various chemical reactions and its applications in catalysis and medicine make it a valuable compound in scientific research and industry.

Biological Activity

Azane;carbonic acid;platinum (chemical formula: Pt(NH3)4(HCO3)2Pt(NH_3)_4(HCO_3)_2) is a platinum coordination complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a platinum(II) ion coordinated to four ammonia ligands and two hydrogen carbonate ions, which contribute to its stability and reactivity.

Comparison with Established Platinum Compounds

Compound Name Description Unique Features
CisplatinA widely used chemotherapy drugEffective against testicular, ovarian, and bladder cancers
CarboplatinA derivative of cisplatinImproved solubility and reduced side effects
OxaliplatinAnother platinum compoundEffective against colorectal cancer

The biological mechanism for this compound is hypothesized based on the behavior of other platinum complexes. It is expected to interact with cellular macromolecules, particularly nucleic acids, leading to cytotoxic effects. However, detailed studies specifically focusing on this compound are still necessary to elucidate its precise mechanism.

Synthesis and Stability

The synthesis of this compound involves reacting potassium chloroplatinate with ammonia and ammonium bicarbonate:

K2PtCl4+4NH3K2[Pt(NH3)4]Cl2+2NH4HCO3K_2PtCl_4+4NH_3\rightarrow K_2[Pt(NH_3)_4]Cl_2+2NH_4HCO_3

This reaction produces a stable complex that can be further characterized using various spectroscopic techniques. The stability of the complex is attributed to the strong covalent bonds formed between the platinum center and the ammonia ligands.

Case Study 1: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of platinum complexes. For instance, research showed that certain platinum(IV) complexes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is sparse, it is reasonable to infer similar antimicrobial potential due to its structural characteristics.

Case Study 2: Cytotoxicity Assessment

In vitro studies have been conducted on related platinum compounds to assess their cytotoxicity against various cancer cell lines. For example, platinum(IV) complexes demonstrated promising IC50 values against human colon and lung cancer cell lines, indicating their potential as therapeutic agents. Further research into this compound could yield valuable insights into its cytotoxic profile.

Summary of Key Findings

  • Antitumor Activity : this compound may exhibit antitumor properties akin to those of cisplatin.
  • Antimicrobial Potential : Preliminary data suggest possible antimicrobial effects similar to other platinum complexes.
  • Cytotoxicity : Future investigations are required to determine its cytotoxic effects on cancer cell lines.

Future Directions

To fully understand the biological activity of this compound, further research should focus on:

  • Detailed mechanistic studies to elucidate how this compound interacts with biological macromolecules.
  • Comprehensive toxicity assessments in various biological models.
  • Exploration of its potential as a therapeutic agent in combination therapies for cancer treatment.

Properties

IUPAC Name

azane;carbonic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUMVCVDCJQCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H16N4O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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